molecular formula C5H8O2 B063151 6-Oxabicyclo[3.1.0]hexan-3-ol CAS No. 175672-65-8

6-Oxabicyclo[3.1.0]hexan-3-ol

Cat. No.: B063151
CAS No.: 175672-65-8
M. Wt: 100.12 g/mol
InChI Key: BMXGLUVWNGLWCQ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-3-ol is a bicyclic organic compound with the molecular formula C5H8O2. It is characterized by a unique structure that includes an oxygen atom incorporated into a six-membered ring, forming a bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexan-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,3-dihydroxycyclopentane can be induced using acidic or basic catalysts to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient cyclization and separation of the product .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its bicyclic structure allows it to fit into active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentane oxide
  • Cyclopentene epoxide
  • 1,2-Epoxycyclopentane

Uniqueness

Compared to similar compounds, 6-Oxabicyclo[3.1.0]hexan-3-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Biological Activity

6-Oxabicyclo[3.1.0]hexan-3-ol, a bicyclic compound featuring an oxabicyclo structure, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bicyclic framework that contributes to its unique reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Property Description
Molecular Formula C7_{7}H10_{10}O
Molecular Weight 126.16 g/mol
CAS Number 175672-65-8
Boiling Point Data not available

The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes such as:

  • Modulating enzyme activity through competitive inhibition.
  • Interacting with receptors to elicit pharmacological responses.

This interaction is facilitated by the compound's bicyclic structure, allowing it to fit into active sites of enzymes effectively.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against viruses such as Epstein-Barr Virus (EBV). Studies utilizing conformationally locked carbocyclic nucleosides derived from this compound demonstrated significant antiviral activity, suggesting potential therapeutic applications in viral infections .

Enzyme Interactions

The compound has been utilized in studies focusing on enzyme interactions and metabolic pathways. It has shown efficacy in inhibiting enzymes such as adenosine deaminase (ADA) and HIV reverse transcriptase, making it a candidate for further investigation in antiviral drug development .

Case Studies

  • Antiviral Efficacy Against EBV : A study highlighted the use of this compound derivatives in developing antiviral agents targeting EBV, showcasing their effectiveness in inhibiting viral replication .
  • Enzyme Inhibition Studies : Research demonstrated that compounds based on the 6-Oxabicyclo[3.1.0]hexane scaffold could inhibit key enzymes involved in nucleotide metabolism, providing insights into their potential use as therapeutic agents .

Pharmacological Effects

The biological assays conducted on this compound have revealed various pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, indicating that this compound may possess similar effects .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, warranting further exploration in this area .

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-1-4-5(2-3)7-4/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGLUVWNGLWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337962
Record name 6-oxabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175672-65-8
Record name 6-oxabicyclo[3.1.0]hexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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